

# An In-depth Technical Guide to 3-Methyl-[1,1'-biphenyl]-2-ol

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## Compound of Interest

Compound Name: 3-Methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B094237

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This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characteristics, synthesis, and safety considerations for **3-Methyl-[1,1'-biphenyl]-2-ol**. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

## Chemical Identity and Physicochemical Properties

**3-Methyl-[1,1'-biphenyl]-2-ol**, with the CAS number 17755-10-1, is a substituted biphenyl derivative. The structure consists of a biphenyl scaffold with a hydroxyl group at the 2-position and a methyl group at the 3-position. This substitution pattern influences its steric and electronic properties, making it a subject of interest in synthetic chemistry and materials science.

Table 1: Core Chemical Identifiers

Identifier	Value
IUPAC Name	<b>3-Methyl-[1,1'-biphenyl]-2-ol</b>
CAS Number	17755-10-1[1]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O[1]
Molecular Weight	184.23 g/mol

| Purity | Typically available at  $\geq 95-98\%$ [\[1\]](#)[\[2\]](#) |

Table 2: Physicochemical Data | Property | Value | Source | | :--- | :--- | :--- | | Melting Point | 68 - 70 °C (154 - 158 °F) | --INVALID-LINK-- | | Boiling Point | 255 °C (491 °F) | --INVALID-LINK-- | | Appearance | White to light-colored solid/crystals. The parent compound, 2-phenylphenol, appears as light lavender or white crystals.[\[3\]](#) | | Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and toluene. | Inferred from structure |

## Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation of **3-Methyl-[1,1'-biphenyl]-2-ol**. The following sections detail the expected spectral characteristics.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.[\[4\]](#)[\[5\]](#)

- **Aromatic Protons (Ar-H):** Multiple signals are expected in the range of  $\delta$  6.8–7.6 ppm. The protons on the substituted ring will exhibit complex splitting patterns due to their distinct chemical environments and coupling with each other. The five protons on the unsubstituted phenyl ring will likely appear as a multiplet.
- **Hydroxyl Proton (-OH):** A broad singlet is anticipated, typically between  $\delta$  4.5–5.5 ppm. Its chemical shift can vary with concentration and solvent due to hydrogen bonding.[\[4\]](#)
- **Methyl Protons (-CH<sub>3</sub>):** A sharp singlet corresponding to the three methyl protons will appear in the upfield region, likely around  $\delta$  2.2–2.4 ppm.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will show distinct signals for each unique carbon atom.

- **Aromatic Carbons:** A set of signals between  $\delta$  110–160 ppm. The carbon bearing the hydroxyl group (C-OH) will be the most downfield-shifted among the sp<sup>2</sup> carbons.
- **Methyl Carbon (-CH<sub>3</sub>):** A single peak in the upfield region, typically around  $\delta$  15–25 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.<sup>[5][6]</sup>

- **O-H Stretch:** A prominent, broad absorption band in the region of 3200–3600  $\text{cm}^{-1}$  is characteristic of the hydroxyl group, with the broadening attributed to hydrogen bonding.
- **Aromatic C-H Stretch:** Sharp peaks typically appear just above 3000  $\text{cm}^{-1}$ .
- **C=C Aromatic Stretch:** Several medium to strong bands will be present in the 1450–1600  $\text{cm}^{-1}$  region, indicative of the aromatic rings.
- **C-O Stretch:** A strong band for the phenolic C-O bond is expected around 1200  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

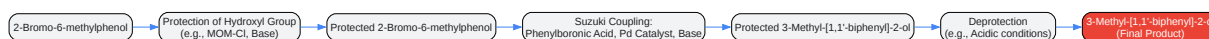
Mass spectrometry provides information about the molecular weight and fragmentation pattern.<sup>[6][7]</sup>

- **Molecular Ion Peak ( $M^+$ ):** A strong peak at  $m/z = 184.23$ , corresponding to the molecular weight of the compound.
- **Key Fragments:** Fragmentation may involve the loss of a methyl group (-15 amu) or other characteristic cleavages of the biphenyl system. A base peak corresponding to a stable fragment, such as the phenyl cation ( $m/z = 77$ ), is also possible.

## Synthesis and Reactivity

### Proposed Synthetic Pathway: Suzuki Coupling

A robust and common method for constructing biphenyl scaffolds is the Suzuki coupling reaction. This pathway offers high yields and functional group tolerance. The synthesis of **3-Methyl-[1,1'-biphenyl]-2-ol** can be envisioned via the coupling of a protected halophenol with phenylboronic acid.



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Caption: Proposed Suzuki coupling workflow for the synthesis of **3-Methyl-[1,1'-biphenyl]-2-ol**.

#### Experimental Protocol: Suzuki Coupling (General)

- **Protection:** Dissolve 2-bromo-6-methylphenol in an appropriate solvent (e.g., THF). Add a suitable base (e.g., NaH) and a protecting group reagent (e.g., MOM-Cl) and stir at room temperature until the reaction is complete (monitored by TLC).
- **Coupling:** To a solution of the protected bromophenol in a solvent mixture (e.g., toluene/ethanol/water), add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base (e.g., Na<sub>2</sub>CO<sub>3</sub>).
- **Reaction:** Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux for several hours until completion.
- **Workup:** After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure.
- **Deprotection:** Dissolve the protected biphenyl product in a suitable solvent and treat with an acid (e.g., HCl) to remove the protecting group.
- **Purification:** Purify the final product using column chromatography on silica gel to yield pure **3-Methyl-[1,1'-biphenyl]-2-ol**.

## Chemical Reactivity

- **Phenolic Hydroxyl Group:** The hydroxyl group is weakly acidic and can be deprotonated by a strong base. It can undergo O-alkylation to form ethers or acylation to form esters.
- **Aromatic Rings:** The biphenyl system can undergo electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and methyl groups will influence the position of substitution on the substituted ring. The parent compound, biphenyl, undergoes reactions like Friedel-Crafts acylation.<sup>[8]</sup>

## Applications and Research Interest

While specific applications for **3-Methyl-[1,1'-biphenyl]-2-ol** are not widely documented, its structural motifs are prevalent in various fields:

- **Pharmaceuticals:** The biphenyl scaffold is a key component in many pharmaceuticals. For example, it is found in angiotensin II receptor blockers (e.g., Valsartan) and non-steroidal anti-inflammatory drugs.
- **Agrochemicals:** The parent compound, 2-phenylphenol (also known as o-phenylphenol), is a well-known agricultural fungicide used for post-harvest treatment of citrus fruits and for disinfecting surfaces.[\[3\]](#)[\[9\]](#)
- **Material Science:** Biphenyl derivatives are used in the synthesis of liquid crystals and polymers with specialized optical or thermal properties.

## Safety and Handling

Based on available Safety Data Sheets (SDS), **3-Methyl-[1,1'-biphenyl]-2-ol** is classified as a hazardous substance.[\[2\]](#) Proper safety precautions must be observed.

Table 3: GHS Hazard Information

Hazard Class	Code	Statement
Skin Irritation	H315	Causes skin irritation <a href="#">[2]</a>
Eye Irritation	H319	Causes serious eye irritation <a href="#">[2]</a>

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[\[2\]](#) |

Handling and Storage:

- **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles with side-shields, and a lab coat.[\[10\]](#) Handle in a well-ventilated area or under a chemical fume hood.  
[\[10\]](#)

- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [\[11\]](#)[\[12\]](#)
- Incompatibilities: Keep away from strong oxidizing and reducing agents.[\[11\]](#)
- Fire Safety: The compound is combustible. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[\[10\]](#)

#### First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[\[10\]](#)[\[11\]](#)
- Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[\[10\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[\[10\]](#)[\[12\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[10\]](#)[\[11\]](#)

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